molecular formula C9H10O2 B108906 3,5-Dimethyl-4-hydroxybenzaldehyde CAS No. 2233-18-3

3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No. B108906
CAS RN: 2233-18-3
M. Wt: 150.17 g/mol
InChI Key: UYGBSRJODQHNLQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-hydroxybenzaldehyde is a chemical compound that is a derivative of benzaldehyde with two methyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of other chemical compounds.

Synthesis Analysis

The synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde has been achieved through the selective oxidation of 2,4,6-trimethylphenol using copper chloride (CuCl2), potassium carbonate (K2CO3), and hydrogen peroxide (H2O2) in isopropanol at 65°C. This method is notable for its simplicity, as it does not require additional additives or ligands . Another approach to synthesizing derivatives of benzaldehyde involves the reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, which can lead to the production of 4-alkyl-3,5-dimethoxybenzaldehydes .

Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-4-hydroxybenzaldehyde consists of a benzene ring with two methyl groups and one hydroxyl group attached to it. The presence of these functional groups influences the reactivity and physical properties of the molecule. For instance, the hydroxyl group can participate in hydrogen bonding, which can affect the compound's solubility and boiling point.

Chemical Reactions Analysis

3,5-Dimethyl-4-hydroxybenzaldehyde can undergo various chemical reactions due to the presence of the aldehyde and hydroxyl functional groups. It can be used as a starting material for the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile through a one-pot reaction with hydroxylamine hydrochloride in solvents like DMF, yielding a high purity product . Additionally, it can react with amino compounds to form Schiff bases, which are useful intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethyl-4-hydroxybenzaldehyde are influenced by its molecular structure. The presence of the hydroxyl group increases its polarity, which can affect its solubility in various solvents. The aldehyde group makes it susceptible to oxidation and reduction reactions. The compound's melting point, boiling point, and solubility would be determined by the intermolecular forces resulting from the functional groups present on the benzene ring.

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis: A study by Wu Guo-qiang (2010) focused on the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde, achieving a yield of 93% with purity above 98% (Wu Guo-qiang, 2010).
  • Selective Oxidation of 2,4,6-Trimethylphenol: Sun et al. (2008) described the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde using catalytic amounts of CuCl2, achieving very good yields (Sun et al., 2008).

Catalytic Applications

  • Cerium Complexes as Catalysts: Yoshikuni (2002) explored cerium complexes with acetato o-phthaloylbis(1,3-dimethyl-2-pyrazolin-5-one) ligands as efficient catalysts for the oxidation of cresols, yielding up to 94% of 3,5-dimethoxy-4-hydroxybenzaldehyde (Yoshikuni, 2002).
  • Copper-mediated Selective Oxidation: A study by Boldron et al. (2005) highlighted the use of a Cu/neocuproine system for the selective para-formylation of mesitol to produce 4-hydroxy-3,5-dimethylbenzaldehyde (Boldron et al., 2005).

Solubility and Solution Properties

  • Solubility Modelling: Zhu et al. (2020) investigated the solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions, providing insight into the solubility dynamics of related compounds (Zhu et al., 2020).

Safety And Hazards

3,5-Dimethyl-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

3,5-Dimethyl-4-hydroxybenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol. It was also used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .

properties

IUPAC Name

4-hydroxy-3,5-dimethylbenzaldehyde
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InChI

InChI=1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBSRJODQHNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062282
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
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Molecular Weight

150.17 g/mol
Source PubChem
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Product Name

3,5-Dimethyl-4-hydroxybenzaldehyde

CAS RN

2233-18-3
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
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Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
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Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
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Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
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Record name 4-hydroxy-3,5-dimethylbenzaldehyde
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Record name 4-FORMYL-2,6-XYLENOL
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Synthesis routes and methods I

Procedure details

2,6-Dimethylphenol (0.34 g/mL) and hexamethylenetetramine (2 eq.) are dissolved in 2:1 acetic acid/water mixture. The whole is heated at 100° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into a water/ice mixture. The precipitate is drained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Into a 300-ml stainless steel Parr bomb is placed 25 g of 2,4,6-trimethylphenol, 2.0 g of 5 percent platinum on carbon and 75 ml of acetic acid. The bomb is pressurized to 250 psig with O2 and heated to 75° C. The bomb is held at this temperature for 4.5 hours. The material is filtered through celite and the acetic acid is removed by rotary evaporation. A 75 percent yield of 3,5-dimethyl-4-hydroxybenzaldehyde is obtained. This material is further purified using a toluene slurry wash (m.p. 111° C.-113° C.). The principle by-product is 2,6-dimethyl p-benzoquinone.
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Synthesis routes and methods V

Procedure details

A mixture of 13.622 g(100 mmol) of mesitol, 285 mg (1.26 mmol) of neocuproine hydrate, 503 mg (5.0 mmol) of CuCl and 120 mL of methanol was stirred at ambient temperature for 9 hours under an oxygen blanket. The reaction mixture was then diluted with ethyl acetate and filtered. The methanol was stripped off and the residue diluted with additional ethyl acetate. The solution was washed twice with a 1% solution of ethylenediaminetetraacetic acid trisodium salt (EDTA-Na3.2H2O), water and brine, dried over MgSO4 and concentrated. There was obtained 13.92 g of an orange-gold solid which was shown by 1H NMR and GC to contain 11.88 g (79.2% yield) of 3,5-dimethyl-4-hydroxybenzaldehyde (DMHB).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 2
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 3
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 5
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 6
3,5-Dimethyl-4-hydroxybenzaldehyde

Citations

For This Compound
133
Citations
X Sun, ZMA Judeh, BF Ali, SF Alshahateet - Catalysis today, 2008 - Elsevier
2,4,6-Trimethylphenol was selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde in very good yields using catalytic or equivalent amounts of CuCl 2 in the presence of K 2 CO 3 …
Number of citations: 15 www.sciencedirect.com
K Takehira, M Shimizu, Y Watanabe, H Orita… - Tetrahedron letters, 1990 - Elsevier
Tchrhbdron Leaas. Vol31. No.18. pi 2607-m. 1990 Ri&di9&UtBIitSill oooo-4039190 53.00 + .w pae-r+=ple Katsuomi Takehira,* Page 1 Tchrhbdron Leaas. Vol31. No.18. pi 2607-m. 1990 …
Number of citations: 31 www.sciencedirect.com
JP Aguer, G Mailhot, M Bolte - New Journal of Chemistry, 2006 - pubs.rsc.org
2,4,6-Trimethylphenol (TMP) was efficiently oxidised by Fe(III) aquacomplexes. HPLC analysis was used to follow the kinetics of the redox process. Two degradation products were …
Number of citations: 17 pubs.rsc.org
M Shimizu, Y Watanabe, H Orita, T Hayakawa… - Bulletin of the …, 1993 - journal.csj.jp
2,4,6-Trimethylphenol (1a) was selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (2a) by molecular oxygen in the presence of a copper(II) chloride-oxime or copper(II) …
Number of citations: 37 www.journal.csj.jp
PN Bartlett, D Pletcher, J Zeng - Journal of the Electrochemical …, 1999 - iopscience.iop.org
The products from the horseradish peroxidase catalyzed oxidation of 2, 4, 6‐trimethylphenol using in situ electrogenerated hydrogen peroxide are compared with those obtained by the …
Number of citations: 16 iopscience.iop.org
KT Li, PY Liu - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
The promoting effect of acetoxime ((CH 3 ) 2 CNOH) addition on the catalytic performances of FeCl 2 catalyst for catalyzing the selective oxidation of 2,4,6-trimethylphenol (2,4,6-TMP) to …
Number of citations: 7 www.sciencedirect.com
WGB Huysmans, JG Westra, WJ Mijs, HA Gaur… - Tetrahedron …, 1968 - Elsevier
The chemical shift values and the coupling o, onstants for these compounds are presented In TABLB I. In 2, 6-dimethy% 3.4-dibromophenol (I) long range interactions were observed …
Number of citations: 0 www.sciencedirect.com
JH Joo, SY Seon, PE Hee - 추계총회및학술대회, 2007 - scholar.kyobobook.co.kr
Number of citations: 0 scholar.kyobobook.co.kr
KT Li, PY Liu - Applied Catalysis A: General, 2004 - Elsevier
The catalytic oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde (DMHB) was studied in alcohols under 10kg/cm 2 pure oxygen pressure. Five iron halides were …
Number of citations: 20 www.sciencedirect.com
RJ Bergeron, MA Channing, KA McGovern… - Bioorganic …, 1979 - Elsevier
This investigation focuses on the steric and electronic requirements for the binding of carboxylate anions in the cyclohexaamylose cavity. The geometries and thermodynamic stabilities …
Number of citations: 32 www.sciencedirect.com

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